trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride
Description
trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride (CAS 4582-21-2) is a norbornene-derived compound with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol. It features two reactive acyl chloride groups on a bicyclic framework, with stereochemistry defined as (2-endo,3-exo). This compound is synthesized via a Diels-Alder reaction between fumaric acid and cyclopentadiene, followed by chlorination with oxalyl chloride and catalytic DMF, yielding a 98% pure product under optimized conditions . Its high reactivity and rigid bicyclic structure make it valuable in polymer chemistry, organic synthesis, and scavenging applications .
Properties
IUPAC Name |
(2R,3R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4?,5?,6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQIAARVSWKKG-TVVDDFTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C=CC1[C@H]([C@@H]2C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4582-21-2 | |
| Record name | (2-endo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diels-Alder Reaction as the Foundation
The synthesis begins with the formation of the norbornene core. The Diels-Alder reaction between furan and maleic anhydride yields 7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (Figure 1). This step is critical for establishing the bicyclic framework and trans stereochemistry.
Reaction Conditions:
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Dienophile: Maleic anhydride (1.2 equiv)
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Diene: Furan (1.0 equiv)
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Solvent: Toluene, reflux at 110°C
The anhydride is hydrolyzed to bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (156) via alkaline hydrolysis (NaOH, H₂O, 25°C).
Chlorination of Dicarboxylic Acid
Conversion of the dicarboxylic acid to the dichloride is achieved using chlorinating agents. Two primary methods are documented:
Thionyl Chloride (SOCl₂) Method
Procedure:
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Reagents: Thionyl chloride (5.0 equiv), catalytic DMF (0.1 equiv)
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Conditions: Reflux in anhydrous dichloromethane (40°C, 6–8 hr)
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Workup: Distillation under reduced pressure (60°C, 10 mmHg)
Mechanism:
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DMF catalyzes the formation of a reactive intermediate (acyl imidazolium), facilitating chloride substitution.
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Excess SOCl₂ ensures complete conversion, with HCl and SO₂ gases evolved as byproducts.
Oxalyl Chloride ((COCl)₂) Method
Procedure:
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Reagents: Oxalyl chloride (4.0 equiv), anhydrous DMF (0.05 equiv)
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Conditions: Stirring in tetrahydrofuran (THF) at 0°C → 25°C, 12 hr
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Workup: Solvent evaporation followed by vacuum distillation
Advantages:
-
Oxalyl chloride offers milder conditions, reducing risk of side reactions (e.g., ring-opening).
Industrial-Scale Production
Industrial protocols prioritize scalability and purity (Table 1):
Table 1: Industrial Chlorination Methods Comparison
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
|---|---|---|
| Reagent Cost | Low | Moderate |
| Reaction Time | 6–8 hr | 12–14 hr |
| Purity (GC) | ≥98% | ≥97% |
| Byproduct Handling | SO₂ scrubbing required | CO₂ evolution |
Continuous flow reactors enhance efficiency by maintaining precise temperature control and reducing side product formation.
Critical Analysis of Reaction Parameters
Temperature and Solvent Effects
Chemical Reactions Analysis
trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chlorine atoms with other functional groups.
Reduction Reactions: Reduction of the carbonyl groups can yield the corresponding alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include nucleophiles like amines or alcohols for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride serves as an important intermediate in the synthesis of various bicyclic compounds. Its reactivity allows for the introduction of diverse functional groups through substitution reactions with nucleophiles such as amines and alcohols.
Case Study:
A study highlighted its use in synthesizing complex organic molecules through multi-step reactions, demonstrating its utility as a building block in organic chemistry.
Biological Research
The compound is utilized in enzyme mechanism studies and as a precursor for biologically active molecules. Its carbonyl chloride groups are highly reactive, allowing it to participate in various transformations that can lead to the development of new pharmaceuticals.
Case Study:
Research has shown that derivatives of this compound exhibit cytotoxic properties, making them potential candidates for cancer treatment .
Materials Science
In materials science, this compound is employed in the production of advanced polymers and composites. Its unique structure contributes to the mechanical properties of these materials.
Application Example:
The compound has been incorporated into polyimide matrices to enhance thermal stability and mechanical strength in nanocomposite materials .
Mechanism of Action
The mechanism of action of trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key derivatives of the bicyclo[2.2.1]hept-5-ene framework:
Stereochemical and Electronic Effects
- Stereochemistry : The (2-endo,3-exo) configuration of the dichloride reduces steric hindrance compared to endo-isomers, enhancing reactivity in polymerization and scavenging .
- 7-Oxa Derivatives : The oxygen atom in 7-oxabicyclo derivatives increases electron density , improving solubility in polar solvents and altering ROMP kinetics .
Biological Activity
trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8Cl2O2
- Molecular Weight : 219.07 g/mol
- Density : 1.16 g/cm³
- Boiling Point : 341°C
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
- Anticancer Potential : Demonstrated cytotoxic effects on several cancer cell lines.
- Insecticidal Properties : Effective in pest control applications.
Antimicrobial Activity
Research indicates that trans-bicyclo[2.2.1]hept-5-ene derivatives possess notable antimicrobial effects. A study evaluated its efficacy against common bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Anticancer Activity
The compound has shown promising anticancer activity in vitro against various cancer cell lines. A notable study reported the following IC50 values:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.5 |
| A549 | 6.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which is critical for its potential therapeutic application.
Case Studies
-
Case Study on Anticancer Efficacy :
- A research group investigated the effects of trans-bicyclo[2.2.1]hept-5-ene derivatives on human cancer cell lines. The study concluded that these compounds significantly inhibited cell proliferation and induced apoptosis through upregulation of p53 and downregulation of Cyclin D1.
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Insecticidal Activity Assessment :
- In agricultural studies, trans-bicyclo[2.2.1]hept-5-ene derivatives were tested against common agricultural pests. The results indicated a high mortality rate among treated insects, suggesting potential use as a biopesticide.
The biological activity of trans-bicyclo[2.2.1]hept-5-ene derivatives is attributed to their ability to interact with cellular targets, leading to disruption in cellular processes:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism : Induction of oxidative stress and apoptosis in cancer cells.
Q & A
Basic: What are the recommended synthetic routes and purification methods for trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride?
The compound is synthesized via Diels-Alder reactions between cyclopentadiene and maleic anhydride derivatives, followed by chlorination with thionyl chloride (SOCl₂) or oxalyl chloride. Purification typically involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel with gradient elution. For large-scale synthesis, ring-opening metathesis polymerization (ROMP) of the monomeric dichloride has been employed to generate oligomeric bis-acid chlorides, which are precipitated using ethyl acetate .
Basic: How is the structural integrity of this compound confirmed in experimental settings?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Identifies carbonyl stretches (~1750 cm⁻¹ for acid chlorides) and bicyclic framework vibrations.
- ¹H/¹³C NMR : Characterizes the norbornene ring protons (δ 5.5–6.5 ppm for olefinic H) and carbonyl carbons (δ 165–170 ppm).
- X-ray crystallography : Resolves the endo/exo stereochemistry of the dicarbonyl groups .
Advanced: What factors influence its reactivity in polymerization or copolymerization reactions?
The dichloride’s reactivity in ROMP is governed by the choice of Grubbs catalyst and solvent polarity. For example, oligomerization proceeds efficiently in dichloromethane with a second-generation catalyst, yielding high-load scavengers for nucleophiles (amines, alcohols). Steric hindrance from the bicyclic framework slows propagation, favoring controlled oligomer lengths. Post-polymerization, precipitation in ethyl acetate isolates insoluble oligomers, avoiding gelation .
Advanced: How do electronic effects in anion radicals of related diones inform mechanistic studies?
Electron spin resonance (ESR) studies on bicyclo[2.2.1]hept-5-ene-2,3-dione anion radicals reveal hyperfine splitting constants (HFSCs) sensitive to substituents. For example, electron-withdrawing groups (e.g., nitro) increase spin density on the carbonyl oxygen, altering HFSC values. Computational modeling (DFT) correlates these trends with frontier molecular orbitals, aiding in predicting reactivity in electron-transfer reactions .
Advanced: Why does the dichloride exhibit distinct reactivity compared to its anhydride counterpart?
The dichloride’s superior leaving-group ability (Cl⁻ vs. carboxylate) enhances electrophilicity, making it more reactive toward nucleophiles like amines. In contrast, the anhydride forms stable amides via slower, entropy-driven reactions. Steric effects also differ: the anhydride’s planar structure allows easier access to the carbonyl carbons, while the dichloride’s endo/exo geometry imposes spatial constraints .
Basic: What are the critical safety considerations for handling this compound?
The dichloride is corrosive (GHS05) and harmful if inhaled (GHS07). Handling requires:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and a fume hood.
- Storage : Under inert atmosphere (argon) at 2–8°C to prevent hydrolysis.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How is this compound utilized in organic electronics and thin-film transistors?
Its derivatives, such as polymeric photoacid generators (e.g., PBHND), are doped into organic semiconductors to tune threshold voltages. The dichloride’s rigid bicyclic structure enhances thermal stability, while its electron-deficient carbonyl groups facilitate charge-transfer interactions. Doping at the dielectric-semiconductor interface improves carrier mobility by reducing trap states .
Advanced: What methodologies are used to study its nucleophile-scavenging kinetics?
Kinetic studies employ in situ FTIR or HPLC to monitor consumption of excess nucleophiles (e.g., benzoylation byproducts). Pseudo-first-order rate constants are derived under varying temperatures and solvent polarities. For example, scavenging amines in THF shows a 10-fold rate increase compared to toluene due to improved solubility of the oligomeric scavenger .
Basic: What analytical techniques quantify residual dichloride in reaction mixtures?
- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients (detection at 210 nm).
- GC-MS : Derivatization with methanol to form methyl esters, followed by electron ionization.
- Titrimetry : Hydrolysis with aqueous NaOH and back-titration with HCl .
Advanced: How are solubility challenges addressed in applications requiring high-load reagents?
The dichloride’s oligomers exhibit tunable solubility: increasing ROMP chain length reduces solubility in polar aprotic solvents (e.g., DMF). Co-polymerization with hydrophilic monomers (e.g., polyethylene glycol derivatives) enhances dispersibility. For insoluble oligomers, in situ generation during reactions avoids phase-separation issues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
